Home > Products > Screening Compounds P9824 > 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol - 1394666-83-1

1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Catalog Number: EVT-1722785
CAS Number: 1394666-83-1
Molecular Formula: C11H21NO
Molecular Weight: 183.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a synthetic organic compound characterized by a cyclobutane ring with a hydroxyl group and a 3-methylpiperidine substituent. Its molecular formula is C11H21NOC_{11}H_{21}NO, and it has a molecular weight of 183.29 g/mol. This compound is primarily utilized in organic synthesis and biological research, where it serves as a building block for more complex molecules and has potential therapeutic applications.

Source

The compound can be sourced from chemical suppliers and databases such as BenchChem and PubChem, which provide detailed information regarding its structure, properties, and synthesis methods .

Classification

1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is classified under organic compounds, specifically as an alcohol due to the presence of the hydroxyl functional group. It also falls under the category of piperidine derivatives due to the 3-methylpiperidine moiety.

Synthesis Analysis

Methods

The synthesis of 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol typically involves several key steps:

  1. Formation of the Cyclobutane Ring: The cyclobutane structure can be synthesized using various methods, including ring-closing reactions involving suitable precursors.
  2. Alkylation: The introduction of the methyl group to the piperidine nitrogen is often achieved through alkylation reactions using methylating agents such as methyl iodide.
  3. Nucleophilic Substitution: The attachment of the 3-methylpiperidin-1-yl group to the cyclobutane ring is accomplished through nucleophilic substitution reactions .

Technical Details

The synthesis may involve using dry solvents under an inert atmosphere (e.g., argon) to prevent unwanted reactions. Reaction conditions such as temperature, pressure, and time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol can be represented by its canonical SMILES notation: CC1CCN(CC1)CC2(CCC2)O. The InChI key for this compound is AVAJEDTYUKMFHY-UHFFFAOYSA-N, which provides a unique identifier for database searches.

Data

The compound's structural data includes:

  • Molecular Formula: C11H21NOC_{11}H_{21}NO
  • Molecular Weight: 183.29 g/mol
  • Functional Groups: Hydroxyl (-OH) and piperidine ring.
Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol can participate in various chemical reactions:

  1. Oxidation: This compound can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction processes may yield alcohols or amines when using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitutions are common, especially involving the piperidine ring, allowing for further functionalization .

Technical Details

Common reagents used in these reactions include:

  • Oxidation Agents: Potassium permanganate in acidic or basic media.
  • Reducing Agents: Lithium aluminum hydride in anhydrous ether.

The choice of reaction conditions greatly influences the outcome and efficiency of these transformations.

Mechanism of Action

The mechanism of action for 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol primarily relates to its interactions at a molecular level, particularly as a ligand for various biological receptors or enzymes. While specific mechanisms are still under investigation, its structural features suggest potential activity in modulating neurotransmitter systems due to the presence of the piperidine moiety .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol include:

  • Appearance: Typically a colorless to pale yellow liquid.

Chemical Properties

Chemical properties include:

  • Solubility: Generally soluble in organic solvents like ethanol and dichloromethane.

Relevant data indicate that this compound has a boiling point that aligns with similar cyclic alcohols, although specific boiling point data may vary based on purity and preparation method.

Applications

Scientific Uses

1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol has several scientific applications:

  1. Organic Synthesis: It serves as a versatile building block in synthesizing more complex organic molecules.
  2. Biological Research: Investigated for its potential biological activities, including receptor binding studies.
  3. Pharmaceutical Development: Explored for therapeutic properties that may lead to new drug candidates targeting various conditions.
  4. Material Science: Utilized in synthesizing polymers or catalysts with specific desired properties .

This compound's diverse applications highlight its significance in both academic research and industrial chemistry, making it a valuable subject for ongoing study and exploration.

Introduction to 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol in Modern Organic Chemistry

1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol represents a strategically designed hybrid molecule combining a piperidine moiety and a cyclobutanol scaffold through a methylene linker. This configuration yields a compact, semi-rigid structure with significant three-dimensional character. While the precise CAS number for this compound is not explicitly listed in the provided sources, its structural analogs—such as the closely related 2-(3-methylpiperidin-1-yl)cyclobutan-1-ol (CAS 1864326-69-1, C₁₀H₁₉NO) [5]—highlight the chemical space of piperidine-cyclobutane hybrids. Such architectures exploit the stereoelectronic properties of both saturated ring systems, positioning them as versatile intermediates in medicinal chemistry and drug discovery. Their synthesis and optimization align with contemporary efforts to develop novel bioactive agents targeting complex disease mechanisms, including infectious diseases and cancer [4] [6].

Structural Uniqueness of Bicyclic Hybrid Architectures in Medicinal Chemistry

The core structure integrates two distinct pharmacophores: a piperidine ring providing basicity and hydrogen-bonding capability, and a cyclobutanol unit contributing torsional strain and polarity. This combination fosters unique physicochemical properties:

  • Stereochemical Complexity: The chiral centers at the 3-position of the piperidine ring and the cyclobutanol carbon enable multiple stereoisomers, each with potentially distinct biological profiles.
  • Conformational Restriction: The cyclobutane ring’s high angle strain (~110°) restricts rotational freedom, potentially enhancing target selectivity.
  • Electronic Modulation: The electron-rich nitrogen of piperidine and the polar hydroxyl group of cyclobutanol create a dipolar molecule amenable to salt formation or targeted interactions with biological receptors.

Table 1: Structural Comparison of Piperidine-Cyclobutane Hybrids

Compound NameMolecular FormulaKey Structural FeaturesCAS Number (if available)
1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-olC₁₁H₂₁NOMethylene linker between N1 of piperidine and C1 of cyclobutanolNot explicitly listed
2-(3-Methylpiperidin-1-yl)cyclobutan-1-olC₁₀H₁₉NODirect bond between piperidine N1 and cyclobutane C21864326-69-1 [5]
Cyclobutyl-[(3R)-3-methylpiperidin-1-yl]methanoneC₁₁H₁₉NOCarbonyl linker between piperidine and cyclobutane40233360 (PubChem CID) [2]

The methylene linker (-CH₂-) in 1-[(3-methylpiperidin-1-yl)methyl]cyclobutan-1-ol differentiates it from direct-linked analogs like 2-(3-methylpiperidin-1-yl)cyclobutan-1-ol [5]. This spacer increases molecular flexibility, potentially improving binding complementarity to targets requiring deeper cavity penetration. Computational analyses suggest such hybrids occupy a unique bioactive space due to balanced lipophilicity (LogP ~1.5–2.5) and moderate polarity, enhancing cell membrane permeability while retaining aqueous solubility [6].

Role of Piperidine-Cyclobutane Hybrids in Bioactive Molecule Design [2] [6]

Piperidine-cyclobutane hybrids are increasingly explored as privileged scaffolds in drug design due to their dual pharmacokinetic and pharmacodynamic advantages:

  • Target Engagement: The piperidine nitrogen facilitates protonation at physiological pH, enabling ionic interactions with aspartate/glutamate residues in enzymatic pockets. This is exemplified in thymidylate kinase (TMK) inhibitors for Mycobacterium tuberculosis, where piperidine derivatives disrupt nucleotide synthesis [6].
  • Metabolic Stability: The cyclobutane ring’s strain enhances metabolic resistance compared to larger carbocycles, reducing susceptibility to cytochrome P450 oxidation.
  • Synthetic Versatility: The hydroxyl group of cyclobutanol serves as a handle for further derivatization (e.g., etherification, esterification, or hydrogen-bonding interactions), enabling structure-activity relationship (SAR) optimization.

Recent studies highlight their application in targeted protein degradation (e.g., androgen receptor degraders for prostate cancer) [4] and antimicrobial agents [6]. In TMK inhibition, analogs like TKI1 (a phenoxylquinolinyl-piperidine derivative) achieve nanomolar potency by exploiting hydrophobic subpockets adjacent to the ATP-binding site. Hybrids incorporating the 3-methylpiperidinyl motif—similar to 1-[(3-methylpiperidin-1-yl)methyl]cyclobutan-1-ol—could leverage analogous binding mechanisms due to steric and electronic mimicry [6].

Table 2: Bioactivity Correlations in Piperidine-Containing Hybrid Scaffolds

Therapeutic AreaTargetRole of Piperidine-Cyclobutane HybridReference Compound
Tuberculosis TherapeuticsThymidylate Kinase (TMK)Disrupts dTMP phosphorylation via hydrophobic cleft occupancyTKI1 (IC₅₀ = 0.95 µM) [6]
OncologyAndrogen ReceptorServes as a linker in PROTAC degraders promoting ubiquitinationPatent US10584101B2 [4]
Central Nervous SystemCannabinoid ReceptorsStructural motif in synthetic cannabinoids (e.g., Spice analogs)Emerging NPS [7]

Historical Context: Evolution of Cyclobutanol-Piperidine Derivatives in Drug Discovery

The strategic incorporation of cyclobutane into drug-like molecules has evolved from a niche approach to a mainstream tactic in molecular design. Early applications focused on leveraging cyclobutane’s ring strain to mimic transition states or enhance binding affinity. Piperidine, as one of the most prevalent nitrogen heterocycles in FDA-approved drugs, provided complementary advantages in bioavailability and target recognition. The fusion of these systems emerged in the late 2000s, coinciding with advances in synthetic methodologies (e.g., [2+2] cycloadditions for cyclobutane synthesis and catalytic asymmetric hydrogenation for piperidine functionalization).

Patent literature reveals a surge in piperidine-cyclobutane hybrids for oncology and infectious diseases. For example, US10584101B2 details compounds embedding these motifs as androgen receptor degraders [4], while research on TMK inhibitors underscores their utility against drug-resistant tuberculosis [6]. The rise of novel psychoactive substances (NPS) also reflects this trend, with synthetic cannabinoids increasingly incorporating strained carbocycles like cyclobutane to evade regulatory controls while retaining CB1 receptor affinity [7].

Table 3: Synthetic Evolution of Key Analogs

EraSynthetic AdvanceImpact on Hybrid Design
Pre-2010Classical cyclobutanation (e.g., photocycloaddition)Enabled unsubstituted cyclobutane access; limited functionalization
2010–2020Transition-metal catalysis (e.g., Ni/Fe-mediated C–C activation)Facilitated C–H functionalization of cyclobutanes and piperidines
2020–PresentAsymmetric synthesis (e.g., chiral auxiliaries/catalysts)Permitted stereocontrolled assembly of 3-methylpiperidine hybrids

The synthesis of 1-[(3-methylpiperidin-1-yl)methyl]cyclobutan-1-ol typically involves a multi-step sequence:

  • Cyclobutane Formation: Via [2+2] cycloaddition of alkenes under photochemical or metal-catalyzed conditions.
  • Hydroxylation: Introduction of the C1-OH group using nucleophilic addition to cyclobutanones or oxidation.
  • Piperidine Coupling: Quaternization of 3-methylpiperidine with a chloromethyl-cyclobutanol intermediate under basic conditions [5].

Future directions emphasize stereoselective synthesis and computational design, as seen in QSAR models predicting TMK inhibition with ~95% accuracy [6]. Such approaches will accelerate the development of this hybrid class for unmet medical needs.

Properties

CAS Number

1394666-83-1

Product Name

1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

IUPAC Name

1-[(3-methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

InChI

InChI=1S/C11H21NO/c1-10-4-2-7-12(8-10)9-11(13)5-3-6-11/h10,13H,2-9H2,1H3

InChI Key

SQOKSWCHFTVDML-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CC2(CCC2)O

Canonical SMILES

CC1CCCN(C1)CC2(CCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.